Difference between ethyl 2-oxodecanoate and ethyl decanoate
Difference between ethyl 2-oxodecanoate and ethyl decanoate
This guide provides a rigorous technical comparison between Ethyl 2-oxodecanoate and Ethyl decanoate , designed for researchers in organic synthesis and medicinal chemistry.
Structural Divergence, Reactivity Profiles, and Synthetic Applications
Executive Summary
While sharing a ten-carbon alkyl backbone, Ethyl decanoate and Ethyl 2-oxodecanoate occupy distinct niches in chemical research. Ethyl decanoate is a stable, lipophilic fatty acid ester primarily utilized as a solubilizing agent, flavorant, and biofuel component. In contrast, Ethyl 2-oxodecanoate (also known as ethyl
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The defining difference lies in the oxidation state of the C2 carbon. The
| Feature | Ethyl Decanoate | Ethyl 2-Oxodecanoate |
| CAS Number | 110-38-3 | 5524-59-4 |
| IUPAC Name | Ethyl decanoate | Ethyl 2-oxodecanoate |
| Formula | ||
| Molecular Weight | 200.32 g/mol | 214.29 g/mol |
| Structure | Fatty Acid Ester (Lipophilic) | |
| Physical State | Colorless liquid | Colorless to pale yellow oil |
| Boiling Point | 245 °C (at 760 mmHg) | ~130-135 °C (at 0.5 mmHg)* |
| Key Reactivity | Hydrolysis, Transesterification | 1,2-Nucleophilic addition, Condensation |
*Note: Boiling points for
Structural Visualization
The following diagram contrasts the electron density and reactive sites of both molecules.
Figure 1: Structural comparison highlighting the additional carbonyl group in Ethyl 2-oxodecanoate.
Reactivity Profile & Mechanistic Divergence
The -Keto Effect
In Ethyl 2-oxodecanoate , the adjacent ester group exerts a strong electron-withdrawing inductive effect (-I) on the ketone carbonyl. This makes the C2 ketone significantly more electrophilic than a standard isolated ketone or the ester carbonyl itself.
-
Ethyl Decanoate: Reacts primarily at the ester carbonyl (C1) via nucleophilic acyl substitution (e.g., hydrolysis, aminolysis). The
-protons (C2) are weakly acidic ( ). -
Ethyl 2-Oxodecanoate: Reacts primarily at the ketone carbonyl (C2) via nucleophilic addition. The ester carbonyl (C1) is deactivated towards direct attack until the ketone reacts.
Heterocycle Synthesis (The "Lynchpin" Utility)
Ethyl 2-oxodecanoate is a privileged scaffold for synthesizing Quinoxalinones and Triazinones .
-
Mechanism: Condensation with 1,2-diamines (e.g., o-phenylenediamine). The amine first attacks the highly reactive C2 ketone, followed by cyclization at the ester.
Figure 2: The primary synthetic utility of Ethyl 2-oxodecanoate in heterocycle formation.
Synthesis Pathways[8][11][12][13]
While Ethyl Decanoate is synthesized via standard Fisher esterification, Ethyl 2-oxodecanoate requires C-C bond formation strategies to install the 1,2-dicarbonyl system.
Protocol: Grignard Addition to Diethyl Oxalate
This is the industry-standard method for synthesizing
Reaction:
Step-by-Step Methodology
Adapted from J. Org. Chem. 2015, 80, 2855.
-
Reagent Prep: Flame-dry a 250 mL round-bottom flask under Argon. Prepare Octylmagnesium bromide (1.0 equiv) in anhydrous THF.
-
Electrophile Setup: Dissolve Diethyl oxalate (1.2 equiv) in THF and cool to -78°C (Dry ice/Acetone bath). Crucial: Excess oxalate prevents double addition.
-
Addition: Add the Grignard reagent dropwise over 60 minutes. Maintain temperature below -70°C to avoid formation of the
-hydroxy ester or tertiary alcohol. -
Quench: Warm to 0°C and quench with 2M HCl.
-
Workup: Extract with diethyl ether (
). Wash combined organics with brine, dry over , and concentrate.[1] -
Purification: Distillation under reduced pressure is required to separate the product from unreacted diethyl oxalate.
Applications in Drug Development[14][15]
Ethyl Decanoate: The Lipophilic Carrier
-
Role: Excipient and Prodrug moiety.[2]
-
Mechanism: Used to increase the lipophilicity of polar drugs (via esterification), facilitating transport across the blood-brain barrier or cell membranes. Once inside, intracellular esterases hydrolyze the ester, releasing the active drug and decanoic acid (a benign fatty acid).
Ethyl 2-Oxodecanoate: The Transition State Mimic
-
Role: Enzyme Inhibitor Design.
-
Mechanism: The
-keto ester motif mimics the transition state of peptide hydrolysis.-
Lipase Inhibition: The serine residue in the active site of lipases attacks the C2 ketone, forming a stable hemiacetal adduct that mimics the tetrahedral intermediate, effectively locking the enzyme.
-
Stereoselective Synthesis: It is a substrate for Asymmetric Transfer Hydrogenation (ATH) to generate chiral
-hydroxy esters (e.g., Ethyl (R)-2-hydroxydecanoate), which are precursors for specific prostaglandin analogs and pheromones.
-
References
-
Synthesis & Physical Data (Ethyl 2-oxodecanoate): Lin, Z., et al. "Chiral Surfactant-Type Catalyst: Enantioselective Reduction of Long-Chain Aliphatic Ketoesters in Water."[3] The Journal of Organic Chemistry, 2015, 80(5), 2855–2862.
-
Reactivity of
-Keto Esters: Platen, M., & Steckhan, E. "Electrogenerated Bases: Synthesis of Ethyl 2-Oxoalkanoates." Chemische Berichte, 1984, 117(5), 1679–1694.[3] -
General Properties (Ethyl Decanoate): National Center for Biotechnology Information. "PubChem Compound Summary for CID 8048, Ethyl decanoate."
